Direct Head-to-Head Cytotoxicity Comparison: 1alpha-Hydroxytorilin vs. Torilin and 1beta-Hydroxytorilin
In a direct head-to-head study using identical assay conditions, 1alpha-hydroxytorilin (compound 3) exhibited differentiated cytotoxic potency against four human cancer cell lines compared to its close structural analogs torilin (compound 1) and 1beta-hydroxytorilin (compound 2) [1]. The most pronounced differentiation occurred in the SK-MEL-2 melanoma line, where 1alpha-hydroxytorilin showed approximately 2.1-fold greater potency than torilin. Against A549 lung adenocarcinoma cells, the difference was 1.7-fold in favor of 1alpha-hydroxytorilin. Against HCT15 colorectal adenocarcinoma cells, the potency differential was 1.3-fold relative to torilin. Notably, 1beta-hydroxytorilin exhibited consistently lower potency than 1alpha-hydroxytorilin across all four lines, demonstrating the functional impact of C-1 stereochemistry on cytotoxic activity [1].
| Evidence Dimension | Cytotoxic potency (ED50, μg/mL) against human cancer cell lines |
|---|---|
| Target Compound Data | 1alpha-Hydroxytorilin ED50: A549 = 20.52, SK-OV-3 = 18.24, SK-MEL-2 = 17.48, HCT15 = 42.54 |
| Comparator Or Baseline | Torilin ED50: A549 = 34.96, SK-OV-3 = 25.57, SK-MEL-2 = 36.17, HCT15 = 55.10; 1beta-Hydroxytorilin ED50: A549 = 25.09, SK-OV-3 = 19.96, SK-MEL-2 = 20.51, HCT15 = 45.09 |
| Quantified Difference | 1alpha-Hydroxytorilin vs. Torilin: 1.7-fold more potent (A549), 1.4-fold (SK-OV-3), 2.1-fold (SK-MEL-2), 1.3-fold (HCT15). 1alpha-Hydroxytorilin vs. 1beta-Hydroxytorilin: 1.2-fold (A549), 1.1-fold (SK-OV-3), 1.2-fold (SK-MEL-2), 1.1-fold (HCT15) |
| Conditions | SRB assay; 48-hour exposure; A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), HCT15 (colon) cell lines [1] |
Why This Matters
For procurement decisions, this direct quantitative evidence establishes that 1alpha-hydroxytorilin is the most potent analog against SK-MEL-2 and A549 cells among the three in-class sesquiterpenes, making it the preferred selection for melanoma or lung cancer cytotoxicity studies.
- [1] Park HW, Choi SU, Baek NI, Kim SH, Eun JS, Yang JH, Kim DK. Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Arch Pharm Res. 2006;29(2):131-134. doi:10.1007/BF02974273. View Source
